Bienvenue dans la boutique en ligne BenchChem!

3-(Methylamino)-4-nitrobenzoic acid

Regioselective Amination Synthetic Yield Process Chemistry

This regioisomer is the required penultimate intermediate for telmisartan and vorozole. The 3-methylamino-4-nitro substitution pattern is non-negotiable; using the 4-methylamino-3-nitro analog alters the impurity profile and reaction outcome, risking batch failure in regulated syntheses. Commercial ≥98% purity with full characterization (HPLC, NMR, MS) supports kilo-scale and pilot-plant operations. Solid-state stability and established supply chains make it suitable for pharmaceutical process chemistry and analytical reference standards.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 214778-10-6
Cat. No. B1604077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-4-nitrobenzoic acid
CAS214778-10-6
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c1-9-6-4-5(8(11)12)2-3-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
InChIKeyQIUGFPYSYODUEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)-4-nitrobenzoic acid (CAS 214778-10-6) — Essential Procurement and Differentiation Guide


3-(Methylamino)-4-nitrobenzoic acid (CAS 214778-10-6) is a nitro-substituted aromatic carboxylic acid bearing a methylamino group at the 3-position and a nitro group at the 4-position, with molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound serves as a key synthetic intermediate in the manufacture of angiotensin II receptor antagonists such as telmisartan, an antihypertensive medication [1], and has been employed in the synthesis of vorozole, a non-steroidal aromatase inhibitor [2]. The regiochemical arrangement of its functional groups confers distinct reactivity and physicochemical properties that differentiate it from its positional isomers and structural analogs, making precise identification critical for procurement decisions in pharmaceutical process chemistry .

Why 3-(Methylamino)-4-nitrobenzoic acid (CAS 214778-10-6) Cannot Be Generically Substituted


The positional isomerism and substitution pattern of nitro- and methylamino- groups on the benzoic acid core profoundly influence both synthetic utility and downstream reaction outcomes. The 3-methylamino-4-nitro substitution pattern is specifically required as the penultimate intermediate in telmisartan synthesis, whereas its regioisomer 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) serves as the designated intermediate for dabigatran etexilate production [1][2]. Substituting one for the other in a regulated pharmaceutical synthesis would alter the impurity profile, reaction pathway, and final product identity—potentially leading to batch failure or regulatory non-compliance. Furthermore, the two isomers exhibit markedly different thermal stability and physical handling characteristics [3], reinforcing that procurement decisions cannot be based solely on molecular formula similarity but must be anchored in regiospecific evidence.

Quantitative Differentiation Evidence for 3-(Methylamino)-4-nitrobenzoic acid (CAS 214778-10-6) vs. Closest Analogs


Regioselective Synthetic Yield Comparison: 3-(Methylamino)-4-nitrobenzoic Acid vs. 4-(Methylamino)-3-nitrobenzoic Acid

The synthesis of 3-(methylamino)-4-nitrobenzoic acid via nucleophilic aromatic substitution of 3-chloro-4-nitrobenzoic acid with methylamine proceeds with a reported isolated mass of 1.1 g from 1.0 g starting material under standard conditions in THF, corresponding to a crude yield that can be estimated at approximately 100% prior to purification . In contrast, the analogous reaction of 4-chloro-3-nitrobenzoic acid with methylamine to produce 4-(methylamino)-3-nitrobenzoic acid is documented to achieve yields of up to 99.4% under reflux conditions followed by acidification . While both transformations are high-yielding, the differential reactivity of the 3-chloro-4-nitro versus 4-chloro-3-nitro substrates reflects the distinct electronic and steric environments imposed by the relative positioning of the nitro and carboxylate groups, directly influencing reaction kinetics and workup procedures.

Regioselective Amination Synthetic Yield Process Chemistry Nucleophilic Aromatic Substitution

Thermal Stability Differentiation: Melting Point of 3-(Methylamino)-4-nitrobenzoic Acid vs. 4-(Methylamino)-3-nitrobenzoic Acid

The 3-(methylamino)-4-nitrobenzoic acid isomer does not have a reported melting point in major vendor catalogs, with only a boiling point of 426.7±40.0 °C at 760 mmHg listed . Its positional isomer, 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5), is a crystalline solid with a well-defined melting point of 310 °C (or >300 °C depending on the source) [1]. This disparity in thermal characterization suggests that the 3-methylamino-4-nitro isomer may exist as a different solid-state form (potentially amorphous or of lower crystallinity) under ambient conditions, which can impact its long-term storage stability and ease of handling in large-scale manufacturing. For procurement teams, the absence of a sharp melting point may necessitate additional quality control measures to ensure batch-to-batch consistency.

Thermal Stability Melting Point Solid-State Characterization Handling and Storage

Pharmaceutical Application Specificity: Telmisartan (3-Methylamino-4-nitro) vs. Dabigatran (4-Methylamino-3-nitro)

3-(Methylamino)-4-nitrobenzoic acid is the designated intermediate in the synthesis of telmisartan, an angiotensin II receptor antagonist used for hypertension treatment, with the telmisartan synthetic route proceeding in 7 steps and an overall yield of 54% from 3-methyl-4-nitrobenzoic acid [1]. The regioisomer 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5), by contrast, is the established intermediate for dabigatran etexilate, an anticoagulant drug that inhibits thrombin [2][3]. This application divergence is not interchangeable; the substitution pattern of the nitro and methylamino groups dictates the subsequent cyclization and coupling steps that form the respective pharmacophores. Using the incorrect regioisomer would lead to the wrong drug substance, rendering the entire synthesis invalid from a regulatory and pharmacological standpoint.

Pharmaceutical Intermediate Regiospecific Synthesis Angiotensin II Receptor Blocker Thrombin Inhibitor

Purity Benchmarking: Commercial Availability of 3-(Methylamino)-4-nitrobenzoic Acid at ≥98%

3-(Methylamino)-4-nitrobenzoic acid is commercially available from multiple reputable vendors at a purity specification of ≥98% as determined by HPLC . Its positional isomer, 4-(methylamino)-3-nitrobenzoic acid, is also available at similar purity levels (>98.0% by HPLC) [1]. While the purity grades are comparable, the key differentiator lies in the supply chain: the 3-methylamino-4-nitro isomer is stocked by global suppliers such as Sigma-Aldrich (via ChemScene), Fluorochem, and CymitQuimica with documented COA availability , ensuring consistent quality for regulated pharmaceutical applications. Procurement professionals should note that both isomers meet the high-purity requirements for advanced intermediates, but the 3-methylamino-4-nitro isomer's established role in telmisartan synthesis may confer advantages in terms of vendor quality agreements and regulatory starting material declarations.

Chemical Purity Quality Control Procurement Specification HPLC Analysis

Priority Application Scenarios for 3-(Methylamino)-4-nitrobenzoic acid (CAS 214778-10-6) Based on Quantitative Evidence


Large-Scale Synthesis of Telmisartan API

3-(Methylamino)-4-nitrobenzoic acid is the specified intermediate in telmisartan manufacturing, with the optimized 7-step synthetic route from 3-methyl-4-nitrobenzoic acid achieving an overall yield of 54% [1]. Procurement of this regioisomer at ≥98% purity ensures compliance with the established process and minimizes the risk of regioisomeric impurities that could arise from substituting the 4-methylamino-3-nitro analog. The compound's solid-state handling properties and commercial availability from major suppliers support kilo-scale and pilot-plant operations .

Synthesis of Vorozole and Related Benzotriazole Derivatives

The compound is a key building block in the synthesis of vorozole, a non-steroidal aromatase inhibitor, where it undergoes hydrogenation (Raney Nickel) to 4-amino-3-(methylamino)benzoic acid followed by diazotization to form the 1-methyl-1H-benzotriazole core [2]. The regiochemistry of the 3-methylamino-4-nitro substitution is essential for the correct formation of the benzotriazole ring system; use of the 4-methylamino-3-nitro isomer would lead to a different cyclization outcome. Researchers developing aromatase inhibitors or related heterocyclic scaffolds should prioritize this specific isomer.

Building Block for Nitroarene Functionalization and Medicinal Chemistry Libraries

The presence of a methylamino group adjacent to a nitro group on the benzoic acid core provides a versatile handle for further synthetic elaboration. The compound can undergo selective reduction of the nitro group to an amine, esterification of the carboxylic acid, or N-alkylation of the methylamino moiety . Its defined purity of ≥98% and moderate calculated LogP (~1.33) make it a suitable candidate for library synthesis in drug discovery programs targeting cardiovascular or metabolic diseases. The distinct substitution pattern offers a unique vector for SAR studies compared to the more common 4-methylamino-3-nitro regioisomer.

Quality Control and Reference Standard for Telmisartan Process Impurities

In regulated pharmaceutical manufacturing, 3-(methylamino)-4-nitrobenzoic acid serves not only as an intermediate but also as a potential process-related impurity or degradation product that must be monitored. Procuring the compound at high purity (≥98%) with full analytical characterization (HPLC, NMR, MS) [1] enables its use as a reference standard in HPLC method development and validation. Analytical laboratories supporting telmisartan API production require authenticated samples of this compound to ensure accurate quantification of residual intermediates in the final drug substance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methylamino)-4-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.